molecular formula C14H20N2O3 B5339442 (3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol

(3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol

Cat. No. B5339442
M. Wt: 264.32 g/mol
InChI Key: YVPGKCXGWIDMFR-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol, also known as HPP-4382, is a novel drug candidate that has shown great potential in various scientific research applications. It is a small molecule inhibitor of the protein-protein interaction between MyD88 and IRAK4, which are key components of the Toll-like receptor (TLR) signaling pathway. This pathway plays a critical role in the immune response to bacterial and viral infections, as well as in the development of various inflammatory diseases.

Mechanism of Action

The TLR signaling pathway is a complex network of proteins that plays a critical role in the innate immune response to pathogens. Upon recognition of pathogen-associated molecular patterns (PAMPs) by TLRs, MyD88 is recruited to the TLR complex and interacts with IRAK4, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines and chemokines. (3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol inhibits the MyD88-IRAK4 interaction by binding to a specific site on the MyD88 death domain, thereby preventing the formation of the Myddosome complex and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo, indicating its potential as an anti-inflammatory agent. It has also been shown to enhance bacterial clearance in animal models of sepsis and pneumonia, suggesting its potential as an antibiotic adjuvant. In addition, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rats and monkeys.

Advantages and Limitations for Lab Experiments

One advantage of (3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol is its potent and specific inhibitory activity against the MyD88-IRAK4 interaction, which makes it a valuable tool for studying the TLR signaling pathway and its role in infectious and inflammatory diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

Several future directions for the research and development of (3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol can be identified. One direction is to further elucidate the mechanism of action of this compound and its effects on downstream signaling pathways in the TLR signaling network. Another direction is to explore the potential of this compound in combination with other drugs targeting the TLR pathway, such as TLR7 agonists and BTK inhibitors. Additionally, the safety and efficacy of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent for infectious and inflammatory diseases.

Synthesis Methods

The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol has been described in detail in a patent application by Hoffmann-La Roche Inc. (US20160314268A1). The method involves the condensation of 3-(3-pyridinyl)propanoic acid with (3S*,4R*)-4-(hydroxymethyl)-3-piperidinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reagent such as trifluoroacetic acid to remove the protecting group and obtain the final product.

Scientific Research Applications

(3S*,4R*)-4-(hydroxymethyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinol has been shown to have potent inhibitory activity against the MyD88-IRAK4 interaction in vitro, as well as in vivo in animal models of inflammatory diseases such as sepsis, arthritis, and colitis. It has also been shown to enhance the efficacy of existing antibiotics in treating bacterial infections. Furthermore, this compound has been found to have synergistic effects with other drugs targeting the TLR signaling pathway, such as TLR7 agonists and Bruton's tyrosine kinase (BTK) inhibitors. These findings suggest that this compound has potential as a therapeutic agent for a wide range of infectious and inflammatory diseases.

properties

IUPAC Name

1-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-10-12-5-7-16(9-13(12)18)14(19)4-3-11-2-1-6-15-8-11/h1-2,6,8,12-13,17-18H,3-5,7,9-10H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGKCXGWIDMFR-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C(=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1CO)O)C(=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.